Product packaging for Xylopine hydrochloride(Cat. No.:CAS No. 30437-13-9)

Xylopine hydrochloride

Cat. No.: B12733893
CAS No.: 30437-13-9
M. Wt: 331.8 g/mol
InChI Key: FOJIIGFMQZGRBN-PFEQFJNWSA-N
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Description

Xylopine hydrochloride is a useful research compound. Its molecular formula is C18H18ClNO3 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNO3 B12733893 Xylopine hydrochloride CAS No. 30437-13-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30437-13-9

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride

InChI

InChI=1S/C18H17NO3.ClH/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15;/h2-3,6,8,14,19H,4-5,7,9H2,1H3;1H/t14-;/m1./s1

InChI Key

FOJIIGFMQZGRBN-PFEQFJNWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5.Cl

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5.Cl

Origin of Product

United States

Overview of Aporphine Alkaloids and Their Pharmacological Significance

Aporphine (B1220529) alkaloids represent a significant class of isoquinoline (B145761) alkaloids characterized by a tetracyclic aromatic core. taylorandfrancis.comasianpubs.org These naturally occurring compounds are widely distributed in the plant kingdom, found in numerous plant families such as Annonaceae, Lauraceae, and Papaveraceae. asianpubs.orghilarispublisher.comresearchgate.net The basic structure of aporphine alkaloids is the dibenzo[de,g]quinoline ring system. wikipedia.orghmdb.ca

The pharmacological significance of aporphine alkaloids is extensive and diverse, with research highlighting a broad spectrum of biological activities. mdpi.com These compounds have been investigated for their potential in treating a variety of conditions. Notably, they have shown promise in the following areas:

Anticancer Activity: Many aporphine alkaloids exhibit potent cytotoxic effects against various cancer cell lines. taylorandfrancis.comnih.govresearchgate.net Their mechanisms of action can include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and interfering with topoisomerase enzymes, which are crucial for DNA replication in cancer cells. taylorandfrancis.com

Antimicrobial and Antiviral Properties: Research has demonstrated the effectiveness of certain aporphine alkaloids against bacteria, fungi, and viruses. taylorandfrancis.comresearchgate.net

Neurological Effects: Aporphine alkaloids are known to interact with various receptor systems in the central nervous system, including dopaminergic, serotonergic, and adrenergic receptors. hilarispublisher.com This has led to investigations into their potential for treating neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression. hilarispublisher.comwikipedia.org For instance, apomorphine, a derivative of aporphine, is an approved treatment for advanced Parkinson's disease. hilarispublisher.commdpi.com

Anti-inflammatory and Antioxidant Effects: Several aporphine alkaloids have demonstrated anti-inflammatory and antioxidant properties, which are relevant to a wide range of chronic diseases. researchgate.netnih.gov

Cardiovascular Effects: Some aporphine alkaloids have been studied for their potential to address cardiovascular issues, including arrhythmia. wikipedia.org

The diverse pharmacological profiles of aporphine alkaloids make them a compelling subject of study in the search for new therapeutic agents. mdpi.com

The Role of Natural Products in Drug Discovery and Development

Natural products have historically been and continue to be a cornerstone of drug discovery and development. scirp.orghilarispublisher.com A significant percentage of all medicines are either natural products themselves or are derived from them. biomedpharmajournal.org These compounds, sourced from plants, microorganisms, and animals, offer a vast structural diversity that is often unmatched by synthetic chemical libraries. scirp.orgbiomedpharmajournal.org

The importance of natural products in medicine is underscored by several key factors:

Chemical Diversity: Natural products possess a wide array of complex and unique chemical structures, providing a rich source of novel lead compounds for drug development. scirp.orgmdpi.com This inherent diversity increases the probability of finding molecules with specific biological activities.

Biological Relevance: Having evolved over millennia, many natural products are inherently bioactive and are often optimized to interact with biological targets. drugtargetreview.com This evolutionary pre-selection can lead to higher hit rates in screening campaigns compared to synthetic libraries. biomedpharmajournal.org

Historical Success: Many well-known and effective drugs have originated from natural sources. drugtargetreview.comscielo.br Examples include the antibiotic penicillin, the pain reliever morphine, and the anticancer agent paclitaxel (B517696) (Taxol). hilarispublisher.com

Inspiration for Synthetic Drugs: Natural products often serve as templates or inspiration for the design and synthesis of new, more potent, or safer drugs. scielo.br The anti-hypertensive drug captopril, for example, was developed based on a peptide found in the venom of the Brazilian viper. scielo.br

Despite a period of decreased focus from the pharmaceutical industry in favor of high-throughput screening of synthetic compounds, there is a renewed interest in natural products. drugtargetreview.comacs.org Advances in analytical and screening technologies are making it easier to isolate, identify, and evaluate the therapeutic potential of these complex molecules. scirp.orghilarispublisher.com Therefore, the exploration of natural products remains a vital and promising avenue for discovering the medicines of the future. nih.govtandfonline.com

Xylopine Hydrochloride As a Promising Research Compound

Botanical Sources and Geographic Distribution of Xylopine-Containing Plants

Xylopine has been identified in various plant species, primarily within the Annonaceae family. nih.govmdpi.com Notable botanical sources include species of the Xylopia genus, which are predominantly found in tropical and subtropical regions.

Xylopia laevigata : This plant, known locally in Northeastern Brazil as "meiú" or "pindaíba," is a significant source of xylopine. nih.govmdpi.com It is widely utilized in the region's folk medicine. mdpi.com The stem of X. laevigata has been a primary material for the isolation of xylopine in several studies. nih.govnih.gov One collection of this plant for research purposes occurred in the "Serra de Itabaiana" between the cities of Itabaiana and Areia Branca in Sergipe, Brazil. nih.gov

Magnolia liliifera : Xylopine has also been reported to be present in Magnolia liliifera, another member of the plant kingdom from which this alkaloid can be sourced. nih.govinvivochem.cnwikidata.org

Xylopia parviflora : This species, native to several South American countries including Bolivia, Brazil, Colombia, Ecuador, French Guiana, Peru, and Venezuela, is another confirmed botanical source of xylopine. nih.govnih.govwikipedia.org

Beyond these examples, xylopine has a broader distribution and has been found in other plants such as Annona cherimola and Annona reticulata. hmdb.canih.gov

Table 1: Botanical Sources and Geographic Distribution

Botanical Name Common Name(s) Family Geographic Distribution Part(s) Containing Xylopine
Xylopia laevigata Meiú, Pindaíba Annonaceae Northeastern Brazil nih.govmdpi.com Stem nih.govnih.gov
Magnolia liliifera Magnoliaceae Not specified Not specified
Xylopia parviflora Annonaceae Bolivia, Brazil, Colombia, Ecuador, French Guiana, Peru, Venezuela wikipedia.org Not specified
Annona cherimola Cherimoya Annonaceae Not specified Not specified
Annona reticulata Custard apple Annonaceae Not specified Not specified
Annona muricata Annonaceae Indonesia tandfonline.com Root tandfonline.com

Advanced Methodologies for Xylopine Isolation and Purification from Natural Matrices

The isolation and purification of xylopine from its natural plant sources involve a series of sophisticated laboratory techniques designed to separate the compound from the complex mixture of chemicals present in the plant material. hilarispublisher.com

A common initial step is solvent extraction . nih.gov For instance, the dried and powdered stem of Xylopia laevigata is subjected to successive extractions with different solvents. nih.gov A typical procedure involves an initial extraction with a non-polar solvent like hexane (B92381), followed by extraction with a more polar solvent such as methanol (B129727). nih.gov This differential solubility helps to separate compounds based on their chemical properties.

Following the initial extraction, chromatographic techniques are fundamental for the isolation and purification of xylopine. hilarispublisher.com These methods separate molecules based on their different interactions with a stationary phase (a solid support) and a mobile phase (a solvent or gas). hilarispublisher.com

Column Chromatography : This is a preparative technique widely used to isolate natural products. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex. hilarispublisher.com A solvent or a gradient of solvents is then passed through the column, and fractions are collected as they elute. hilarispublisher.com The separation is based on the differential adsorption and elution of the compounds.

Thin-Layer Chromatography (TLC) : TLC is often used as a rapid and cost-effective method for the qualitative analysis and preliminary separation of extracts. hilarispublisher.com It helps in monitoring the progress of the separation achieved by column chromatography and in identifying the fractions that contain the target compound. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC) : For final purification to achieve a high degree of purity, HPLC is often employed. hilarispublisher.com This technique uses high pressure to pump the sample through a column packed with a stationary phase, allowing for a very fine separation of compounds. hilarispublisher.com

A specific example of xylopine isolation from Xylopia laevigata involved collecting the stems, which were then dried and powdered. nih.gov This powdered material was first extracted with hexane and then with methanol. nih.gov Xylopine was subsequently isolated from the resulting methanol extract. nih.gov Phytochemical analysis of the stem of X. laevigata has led to the isolation of not only xylopine but also 18 other alkaloids. nih.govmdpi.com

Modern extraction techniques that are becoming more prevalent for natural products include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), which are considered more environmentally friendly. nih.govchemrxiv.org

General Aporphine Alkaloid Biosynthesis from Core Precursors (e.g., (S)-reticuline)

The biosynthetic journey to aporphine alkaloids begins with the amino acid tyrosine. Through a series of enzymatic steps, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to yield the first key intermediate, (S)-norcoclaurine. acs.org This reaction represents a crucial entry point into the BIA pathway.

Following its formation, (S)-norcoclaurine undergoes a sequence of modifications, including methylation and hydroxylation, to form (S)-coclaurine and subsequently N-methylcoclaurine. acs.org Further enzymatic transformations lead to the formation of the pivotal branch-point intermediate, (S)-reticuline. pnas.orgacs.orgresearchgate.net (S)-Reticuline stands at a metabolic crossroads, from which numerous BIA structural subclasses diverge, including morphinans (like morphine), protoberberines (like berberine), and the aporphine alkaloids. frontiersin.orgresearchgate.net

The defining step in the formation of the aporphine scaffold is an intramolecular C-C phenol (B47542) coupling reaction of (S)-reticuline. acs.org This reaction is catalyzed by a specific subfamily of cytochrome P450 monooxygenases, designated CYP80G. acs.org For instance, the enzyme corytuberine (B190840) synthase (CTS), a member of the CYP80G2 subfamily, converts (S)-reticuline into the aporphine alkaloid (S)-corytuberine. frontiersin.orgacs.org This cyclization establishes the characteristic tetracyclic core structure of aporphine alkaloids.

Enzymatic Steps and Proposed Intermediates in Xylopine Biosynthesis

While the precise enzymatic pathway leading to xylopine has not been fully elucidated in a single study, a plausible sequence can be proposed based on the general principles of aporphine alkaloid biosynthesis and the structure of xylopine. The pathway would necessarily begin with the central precursor, (S)-reticuline.

Formation of the Aporphine Core: The initial step is the intramolecular cyclization of (S)-reticuline, catalyzed by a cytochrome P450 enzyme analogous to corytuberine synthase (CYP80G), to form a proaporphine or aporphine intermediate. acs.org This establishes the fundamental ring system of the molecule.

Formation of the Methylenedioxy Bridge: A key structural feature of xylopine is the methylenedioxy bridge at positions 1 and 2 of the aporphine ring. In the biosynthesis of related alkaloids like berberine (B55584), this type of bridge is formed from an ortho-methoxyphenol moiety by the action of a berberine bridge enzyme (BBE). It is highly probable that a similar BBE-like enzyme, a flavin-containing oxidase, catalyzes the formation of this five-membered ring in the xylopine pathway.

Tailoring Reactions (O-Methylation): Following the core structural modifications, further tailoring steps, such as O-methylation, are required to achieve the final structure of xylopine. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which add methyl groups to specific hydroxyl functions on the alkaloid scaffold.

The sequence of these steps—cyclization, bridge formation, and methylation—can vary between different plant species and pathways, but these key enzymatic transformations are fundamental to the biosynthesis of xylopine and related aporphine alkaloids.

Genetic and Molecular Basis of Xylopine Biosynthesis in Producer Organisms

The genetic foundation for the biosynthesis of aporphine alkaloids, including xylopine, resides in a suite of genes encoding the necessary enzymes. While genes specific to xylopine have not been definitively isolated, extensive research in model BIA-producing plants like opium poppy (Papaver somniferum), Japanese goldthread (Coptis japonica), and sacred lotus (B1177795) (Nelumbo nucifera) has identified many of the key gene families involved. frontiersin.orgresearchgate.net

Genes encoding norcoclaurine synthase (NCS), various O-methyltransferases (OMTs), and N-methyltransferases (NMTs) have been cloned and characterized from several plant species. frontiersin.orgnih.gov Of particular relevance to aporphine biosynthesis is the gene family encoding cytochrome P450 enzymes of the CYP80G class, which catalyze the critical C-C phenol coupling reaction to form the aporphine core. acs.org For example, the gene for corytuberine synthase has been isolated from C. japonica. frontiersin.org Furthermore, a distinct N-methyltransferase (NMT) that acts on aporphine substrates like (S)-corytuberine has been identified in opium poppy, demonstrating the genetic basis for further modifications of the aporphine structure. nih.gov

In some plants, genes for BIA biosynthesis are organized into clusters on the chromosome, which may facilitate their co-regulation and the efficient production of complex metabolic pathways. researchgate.net Although the specific genes and regulatory networks controlling xylopine production are yet to be discovered, they are expected to be orthologs of the well-characterized genes from other aporphine-producing species. Identifying these genes could be achieved through modern genomic and transcriptomic approaches in xylopine-producing plants. frontiersin.org

Synthetic Approaches to Xylopine and Analogues

Formal Chemical Synthesis Routes for Xylopine (B1219430)

A formal synthesis in organic chemistry refers to the synthesis of a known intermediate that has been previously converted into the final target molecule. While no publications are dedicated exclusively to a "formal synthesis of xylopine," a logical and effective route can be constructed based on well-established methodologies used for closely related aporphine (B1220529) alkaloids.

The general strategy hinges on the creation of a suitably substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) precursor, which is then cyclized to form the characteristic aporphine core. The synthesis of the THIQ precursor is typically achieved through classical name reactions such as the Bischler-Napieralski reaction or the Pictet-Spengler reaction . researchgate.net

Formation of the THIQ Precursor: The synthesis would begin with a β-arylethylamine, which undergoes condensation with an appropriately substituted phenylacetic acid derivative to form an amide. This amide is then subjected to Bischler-Napieralski conditions (e.g., POCl₃), leading to a 3,4-dihydroisoquinoline (B110456) intermediate that is subsequently reduced (e.g., with NaBH₄) to the THIQ. researchgate.net Alternatively, a Pictet-Spengler reaction could be employed, where the β-arylethylamine is condensed with an aldehyde or ketone under acidic conditions to directly form the THIQ ring. researchgate.netwikipedia.org

Intramolecular Cyclization: With the THIQ precursor in hand, the key step is the intramolecular C-C bond formation to create the C-ring of the aporphine skeleton. A highly effective modern approach for this transformation is a palladium-catalyzed intramolecular direct arylation (or C-H activation). researchgate.netacs.org This method involves the coupling of an aryl C-H bond on one ring with an aryl halide (e.g., a bromine atom) on the benzyl (B1604629) substituent of the THIQ precursor. This step directly forges the biaryl linkage that defines the aporphine core, leading to a dehydroaporphine intermediate which can be reduced to the final xylopine skeleton. The synthesis of the aporphine natural product glaucine (B1671577) has been formally achieved through such transition-metal catalyzed cyclizations starting from a Pictet-Spengler product. acs.org

Strategies for Synthesizing Related Aporphine Alkaloids

The synthesis of the aporphine core is centered on the formation of the C-ring. Methodologies are often classified based on the type of bond disconnection strategy used for the retrosynthetic analysis. nih.gov

Key strategies include:

One-Bond Disconnection Approaches: These are the most common strategies and typically involve the intramolecular cyclization of a 1-benzyl-tetrahydroisoquinoline (THIQ) intermediate. nih.gov

Pschorr Cyclization: This classical method involves the diazotization of an amino-substituted THIQ, followed by a radical cyclization to form the biaryl bond. acs.org

Metal-Catalyzed Intramolecular Arylation: This modern alternative has largely superseded the Pschorr reaction due to its efficiency and milder conditions. Palladium-catalyzed direct C-H arylation couples an aryl halide with a C-H bond on the adjacent aromatic ring, providing a powerful tool for C-ring formation. researchgate.netacs.org This approach has been successfully applied to the synthesis of various aporphine analogues. semanticscholar.org

Photochemical Cyclization: Light-promoted cyclizations, particularly via oxidative phenol (B47542) coupling, offer another route. Inspired by the biosynthesis of aporphines from reticuline, this biomimetic approach uses photochemical methods to generate phenoxyl radicals that couple to form the aporphine core. nih.govnih.govnih.gov

Two-Bond Disconnection Approaches: These strategies construct the C-ring through cycloaddition reactions.

[4+2] Cycloadditions: Diels-Alder reactions using benzyne (B1209423) precursors and cyclic dienes have been developed to assemble the aporphine skeleton. nih.govnih.gov This method allows for the formation of multiple bonds in a single step, offering a convergent and efficient pathway. nih.gov

Table 1: Comparison of Major Synthetic Strategies for the Aporphine Core

Strategy Key Transformation Typical Reagents/Catalysts Bond Formation
Pschorr Cyclization Diazonium salt cyclization NaNO₂, H⁺; Cu catalyst Intramolecular C-C
Direct Arylation C-H activation/arylation Pd(OAc)₂, Pd(TFA)₂ with phosphine (B1218219) ligands Intramolecular C-C
Photochemical Coupling Oxidative phenol coupling Photochemical irradiation, sensitizers Intramolecular C-C
Benzyne Chemistry [4+2] Cycloaddition Benzyne precursors, dienes Intermolecular C-C (multiple)

Development of Novel Synthetic Methodologies for Isoquinoline (B145761) Alkaloid Scaffolds

The isoquinoline core is the fundamental building block for a vast array of alkaloids, including aporphines. While traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational, significant research has focused on developing more efficient, versatile, and environmentally benign methodologies. nih.govnih.gov

Modern synthetic approaches often leverage transition-metal catalysis to achieve transformations not possible through classical means:

Transition Metal-Mediated Cascade Reactions: Catalysts based on palladium, rhodium, ruthenium, and copper have been employed in cascade or domino reactions to construct the isoquinoline skeleton. nih.gov These processes often involve C-H activation/annulation, where a C-H bond on a simple aromatic precursor is functionalized and cyclized in a single pot with a coupling partner like an alkyne or alkene. nih.govmdpi.comorganic-chemistry.org

Photocatalysis and Microwave-Assisted Synthesis: In line with the principles of green chemistry, photocatalytic methods using visible light and organic dyes have emerged as a mild and efficient way to synthesize isoquinoline derivatives. nih.gov Similarly, microwave-assisted synthesis can dramatically reduce reaction times and improve yields for classical constructions like the Bischler-Napieralski reaction. nih.govrsc.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used as organocatalysts in novel reaction pathways to construct isoquinoline and isoquinolinone scaffolds from simple starting materials like aldehydes. nih.gov

Multi-Component Reactions: Strategies combining reactions, such as the Ugi multi-component reaction followed by a Pictet-Spengler cyclization, allow for the rapid assembly of highly complex and diverse polycyclic architectures based on the isoquinoline framework. researchgate.net

Table 2: Evolution of Isoquinoline Synthesis Methodologies

Feature Classical Methods (e.g., Bischler-Napieralski, Pictet-Spengler) Novel Methodologies
Starting Materials Often require multi-step preparation of phenethylamines. nrochemistry.com Can utilize simpler, more readily available arenes. mdpi.com
Reaction Conditions Frequently require harsh acidic conditions and high temperatures. wikipedia.orgwikipedia.org Often proceed under milder conditions (e.g., room temp). nih.gov
Catalysis Stoichiometric strong acids or dehydrating agents (POCl₃, P₂O₅). organic-chemistry.org Catalytic amounts of transition metals or organocatalysts. nih.gov
Efficiency Step-wise procedures. Cascade/domino reactions, high atom economy. nih.gov
Scope Can be limited by the electronic nature of the aromatic ring. nrochemistry.com Broader functional group tolerance and substrate scope. organic-chemistry.org

Regioselective and Stereoselective Synthesis Considerations

The biological activity of aporphine alkaloids is often dependent on their specific three-dimensional structure. Therefore, controlling the regiochemistry of the cyclization and the stereochemistry of the final molecule is of paramount importance.

Regioselective Considerations: Regioselectivity in aporphine synthesis primarily concerns the position of the intramolecular cyclization to form the C-ring. In classical electrophilic aromatic substitution reactions like the Pictet-Spengler cyclization, the position of ring closure is determined by the electronic properties of the substituents on the aromatic ring of the β-arylethylamine. researchgate.net Electron-donating groups direct the cyclization to the ortho or para positions, with the less sterically hindered ortho position often being favored. researchgate.net In modern palladium-catalyzed direct arylation reactions, the use of specific ligands can provide high regioselectivity for ortho-phenol arylation, ensuring the correct formation of the aporphine core. researchgate.netnih.gov

Stereoselective Considerations: The aporphine skeleton typically contains a single stereocenter at the C6a position. The synthesis of a single enantiomer (either (R) or (S)) is a key goal of modern synthetic strategies.

Catalytic Asymmetric Hydrogenation: One of the most powerful methods for establishing the stereocenter is through the asymmetric hydrogenation of a 3,4-dihydroisoquinoline intermediate (formed from a Bischler-Napieralski reaction). nih.gov Using chiral catalysts, such as those based on Ruthenium-BINAP or Iridium complexes, the prochiral C=N double bond can be reduced with high enantioselectivity to furnish an enantioenriched THIQ precursor. researchgate.netwikipedia.org This strategy has been successfully employed in the enantioselective syntheses of related aporphines like (R)-nornuciferine and (R)-nuciferine. researchgate.netsemanticscholar.org

Catalytic Asymmetric Pictet-Spengler Reaction: An alternative and more direct approach involves performing the Pictet-Spengler reaction itself in an asymmetric fashion. The development of novel chiral Brønsted acid catalysts has enabled highly enantioselective Pictet-Spengler reactions, directly producing enantioenriched THIQ products that serve as versatile intermediates for a range of alkaloids, including aporphines. acs.org

Diastereoselective Cyclization: In cases where the THIQ precursor already contains a stereocenter, subsequent reactions can be designed to proceed with high diastereoselectivity. For example, diastereoselective reductive acid-mediated cyclizations have been used to synthesize 7-oxygenated aporphine alkaloids, where the existing stereocenter directs the formation of the new stereocenters. nih.govacs.org

Table 3: Methods for Stereocontrol in Aporphine Synthesis

Method Transformation Type of Control Catalyst/Reagent Example
Asymmetric Hydrogenation Reduction of C=N bond in a dihydroisoquinoline Enantioselective [IrCl(COD)]₂ with a chiral ligand (e.g., (R,SFc)-Xyliphos) researchgate.net
Asymmetric Pictet-Spengler Cyclization of β-arylethylamine with an aldehyde Enantioselective Chiral imidodiphosphorimidate (IDPi) catalysts acs.org
Diastereoselective Cyclization Reductive acid-mediated cyclization of a chiral precursor Diastereoselective H⁺ (acid-mediated) nih.govacs.org

Preclinical Pharmacological Activities and Molecular Mechanisms of Xylopine Hydrochloride

Antineoplastic and Cytotoxic Research

Xylopine (B1219430), an aporphine (B1220529) alkaloid, has demonstrated significant cytotoxic activity against various cancer cells in preclinical studies. scispace.comresearchgate.netnih.gov Research into its mechanisms of action has revealed its potential as an antineoplastic agent through the induction of cell cycle arrest and apoptosis. scispace.comresearchgate.netnih.gov

The cytotoxic effects of xylopine have been evaluated against a panel of human and murine cancer cell lines. In a study utilizing an alamarBlue assay after 72 hours of incubation, xylopine exhibited potent activity with half-maximal inhibitory concentration (IC50) values in the micromolar range. scispace.comnih.govmedchemexpress.com The human colon carcinoma cell line, HCT116, was identified as the most sensitive to xylopine's cytotoxic effects. nih.gov

The IC50 values for xylopine across eight different cancer cell lines are detailed below.

    Table 1: In Vitro Cytotoxicity (IC50) of Xylopine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)
HCT116Human Colon Carcinoma6.4
HL-60Human Promyelocytic Leukemia9.1
K-562Human Chronic Myelogenous Leukemia9.5
B16-F10Murine Melanoma12.5
HepG2Human Hepatocellular Carcinoma13.6
HSC-3Human Oral Squamous Cell Carcinoma19.7
MCF7Human Breast Carcinoma25.8
SCC-9Human Oral Squamous Cell Carcinoma26.6

Data sourced from studies on the cytotoxic effects of xylopine after 72 hours of exposure. scispace.comnih.govmedchemexpress.com

To better simulate the microenvironment of a solid tumor, the efficacy of xylopine was assessed using a three-dimensional (3D) model of cancer multicellular spheroids formed from HCT116 cells. researchgate.netnih.gov Treatment with xylopine resulted in morphological changes to the spheroids, indicating that the compound could permeate the 3D structure and exert a cytotoxic effect. nih.govresearchgate.net The IC50 value for xylopine in this 3D model was determined to be 24.6 μM after a 72-hour incubation period, demonstrating its activity in a more complex, tissue-like structure. nih.gov

Mechanistic studies have revealed that xylopine's cytotoxic activity is associated with its ability to modulate the cell cycle. scispace.comnih.govmedchemexpress.com In HCT116 cells, treatment with xylopine led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govmedchemexpress.com

After 24 hours of treatment, the percentage of cells in the G2/M phase increased from 30.7% in the control group to 57.2%, 58.5%, and 54.0% at xylopine concentrations of 3.5, 7, and 14 μM, respectively. nih.gov A similar effect was observed after 48 hours, with the G2/M population rising from 23.8% in control cells to 52.0% and 52.7% at concentrations of 3.5 and 7 μM. nih.gov This demonstrates that xylopine induces cell cycle arrest at the G2/M checkpoint, thereby inhibiting cell proliferation. scispace.comnih.govnih.gov

The arrest of the cell cycle at the G2/M phase by xylopine is closely followed by the induction of apoptosis, a form of programmed cell death. scispace.comnih.govmedchemexpress.com

HCT116 cells treated with xylopine exhibited classic morphological features associated with apoptosis. researchgate.netnih.gov Microscopic examination revealed cellular changes such as a reduction in cell volume (cell shrinkage), condensation of chromatin, and fragmentation of the nuclei. nih.govresearchgate.net These observations are characteristic hallmarks of cells undergoing apoptosis. nih.gov

A key biochemical hallmark of the late stages of apoptosis is the cleavage of DNA into internucleosomal fragments. researchgate.netnih.gov Studies have confirmed that the G2/M phase arrest induced by xylopine is followed by a significant increase in this type of DNA fragmentation in HCT116 cells. scispace.comnih.govmedchemexpress.com This fragmentation is a direct consequence of the activation of endonucleases during the apoptotic process, leading to the breakdown of the cell's genetic material. nih.gov

Apoptosis Induction Pathways

Mitochondrial Membrane Potential Dysregulation

Xylopine has been observed to induce a significant loss of the mitochondrial transmembrane potential in cancer cells. nih.govscispace.comresearchgate.netnih.gov This process, also known as mitochondrial depolarization, is a key event in the intrinsic pathway of apoptosis. medchemexpress.com Studies on human colon carcinoma HCT116 cells demonstrated that treatment with xylopine leads to this depolarization, indicating mitochondrial dysfunction is a critical component of its cytotoxic mechanism. nih.govmedchemexpress.com The disruption of the mitochondrial membrane potential is an early indicator of apoptosis, often preceding other downstream events.

Table 1: Effect of Xylopine on Mitochondrial Depolarization in HCT116 Cells

Treatment ConditionObservationImplicationSource
Xylopine (24h)Induces significant mitochondrial depolarization.Disruption of mitochondrial function, commitment to apoptosis. nih.govmedchemexpress.com
Caspase Activation Cascades (e.g., Caspase-3 Activation)

The apoptotic activity of xylopine is mediated through the activation of caspase cascades. nih.govscispace.comresearchgate.netnih.gov Caspases are a family of cysteine proteases that play an essential role in programmed cell death. Research has shown that xylopine treatment leads to a marked increase in the activation of caspase-3, a key executioner caspase, in HCT116 cells. nih.govscispace.comresearchgate.netnih.govmedchemexpress.com The activation of caspase-3 is a central point in the apoptotic pathway, responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. dovepress.com Further evidence for the critical role of this pathway is the observation that co-treatment with a caspase-3 inhibitor, Z-DEVD-FMK, can prevent or reduce xylopine-induced apoptosis. nih.govscispace.comresearchgate.netnih.gov This confirms that the cell death mechanism is dependent on the activation of this specific caspase cascade. researcher.life

Table 2: Role of Caspase-3 in Xylopine-Induced Apoptosis in HCT116 Cells

Experimental ConditionKey FindingConclusionSource
Xylopine Treatment (48h)Increased activation of caspase-3.Xylopine triggers the execution phase of apoptosis. nih.govmedchemexpress.com
Xylopine + Caspase-3 Inhibitor (Z-DEVD-FMK)Reduction in xylopine-induced apoptosis.The apoptotic mechanism is caspase-3 dependent. nih.govscispace.comnih.gov
p53-Independent Apoptotic Mechanisms

A significant aspect of xylopine's mechanism of action is its ability to induce apoptosis through a p53-independent pathway. nih.govscispace.comresearchgate.netnih.gov The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its mutation or inactivation is common in many cancers, often leading to chemotherapy resistance. Studies have demonstrated that while xylopine triggers caspase-mediated apoptosis, this effect is not hindered by the inhibition of p53. nih.govscispace.comresearchgate.netnih.gov In experiments using a p53 inhibitor (cyclic pifithrin-α), the apoptotic effects of xylopine in HCT116 cells were not reduced. nih.govscispace.comresearchgate.netnih.gov This finding suggests that xylopine may be effective against tumors with mutated or non-functional p53, potentially overcoming a common mechanism of drug resistance.

Oxidative Stress Induction

Reactive Oxygen/Nitrogen Species (ROS/RNS) Production (e.g., Hydrogen Peroxide, Nitric Oxide)

Xylopine treatment has been shown to induce significant oxidative stress in cancer cells by increasing the production of reactive oxygen and nitrogen species (ROS/RNS). nih.govscispace.comresearchgate.netnih.gov Specifically, in HCT116 cells, exposure to xylopine resulted in elevated levels of hydrogen peroxide and nitric oxide. nih.govscispace.comresearchgate.netnih.govmedchemexpress.com However, the production of superoxide (B77818) anion was not similarly increased. nih.govscispace.comnih.gov This accumulation of ROS/RNS disrupts the normal cellular redox balance, leading to oxidative damage to cellular components and activating stress-related signaling pathways that can culminate in apoptosis.

Glutathione (B108866) Depletion and Redox Homeostasis Perturbation

Concurrent with the increase in ROS/RNS, xylopine treatment also leads to a significant reduction in the levels of reduced glutathione (GSH) in HCT116 cells. nih.govscispace.comresearchgate.netnih.govmedchemexpress.com Glutathione is a crucial intracellular antioxidant and a key regulator of cellular redox homeostasis. nih.gov Its depletion impairs the cell's ability to neutralize reactive species, thereby exacerbating oxidative stress. nih.gov The perturbation of the GSH-mediated redox balance is a critical factor in the cytotoxicity of xylopine, rendering cancer cells more vulnerable to oxidative damage and subsequent apoptosis. nih.gov

Table 3: Impact of Xylopine on Oxidative Stress Markers in HCT116 Cells

MarkerEffect of Xylopine TreatmentConsequenceSource
Hydrogen PeroxideIncreased ProductionContributes to oxidative stress nih.govscispace.commedchemexpress.com
Nitric OxideIncreased ProductionContributes to nitrosative stress nih.govscispace.commedchemexpress.com
Superoxide AnionNo significant changeSpecificity in ROS/RNS induction nih.govnih.gov
Reduced Glutathione (GSH)Decreased LevelsImpaired antioxidant defense, redox imbalance nih.govscispace.commedchemexpress.com
Reversal of Xylopine Effects by Antioxidant Agents (e.g., N-acetylcysteine, Catalase)

The central role of oxidative stress in xylopine's mechanism of action is further substantiated by experiments involving antioxidant agents. Pretreatment of HCT116 cells with the antioxidant N-acetylcysteine (NAC) was found to reduce the levels of intracellular ROS and significantly inhibit xylopine-induced apoptosis. nih.govscispace.comresearchgate.netnih.gov N-acetylcysteine acts as a precursor for glutathione synthesis and also as a direct ROS scavenger. The ability of NAC to counteract the effects of xylopine strongly indicates that the induction of apoptosis is, at least in part, mediated by the generation of reactive oxygen species. nih.govscispace.comresearchgate.net Protection assays have also been performed using catalase, an enzyme that specifically decomposes hydrogen peroxide, further supporting the role of ROS in this pathway. scispace.com

Antimicrobial Research

Xylopine has been the subject of preliminary investigations to determine its potential as an antimicrobial agent. Research in this area has explored its activity against various pathogens, including protozoa, fungi, and viruses.

Based on the available scientific literature, there is limited specific research focused on the anti-plasmodial activity of Xylopine or its hydrochloride salt against Plasmodium falciparum or other Plasmodium species. However, studies have been conducted on other compounds isolated from the same plant source, Xylopia aethiopica. Notably, the compound Xylopic acid has demonstrated prophylactic and curative antimalarial properties in mice infected with Plasmodium berghei. nih.govnih.gov Further research is required to determine if Xylopine hydrochloride possesses similar anti-plasmodial effects.

Current research data on the specific antifungal activity of this compound is limited. While the broader class of aporphine alkaloids has been investigated for various biological activities, detailed studies focusing on the efficacy and spectrum of this compound against pathogenic fungi are not extensively reported in the available literature. One study noted that the related aporphine alkaloid Stepharine possesses weak antifungal potential, but this does not directly describe the activity of Xylopine. researchgate.net

Preliminary research suggests a potential mechanism for the antiviral activity of Xylopine against the influenza virus. It has been reported that Xylopine possesses an amine group that can interact with the influenza virus hemagglutinin (HA). nih.gov Hemagglutinin is a critical glycoprotein (B1211001) on the surface of the influenza virus that facilitates its entry into host cells. By interacting with this protein, compounds can potentially inhibit the virus's ability to infect cells. However, detailed studies quantifying this inhibitory effect and the specific nature of the interaction are not fully elaborated in the currently available literature.

Investigation of Other Preclinical Pharmacological Effects

Beyond its antimicrobial potential, Xylopine has been more extensively studied for its cytotoxic effects on cancer cells. scispace.com This aporphine alkaloid has demonstrated potent, dose-dependent cytotoxicity across a range of human cancer cell lines. nih.govmedchemexpress.com

The primary mechanism underlying its anticancer activity involves the induction of oxidative stress. researchgate.net Treatment with Xylopine leads to an increase in reactive oxygen/nitrogen species (ROS/RNS), such as hydrogen peroxide and nitric oxide, within cancer cells. scispace.comnih.gov This oxidative imbalance contributes to cell cycle arrest at the G2/M phase and triggers programmed cell death (apoptosis). nih.govmedchemexpress.com

Key molecular events observed in Xylopine-treated cancer cells include:

Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle at the G2/M checkpoint. nih.gov

Apoptosis Induction: Xylopine promotes apoptosis, characterized by internucleosomal DNA fragmentation, depolarization of the mitochondrial membrane, and activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govmedchemexpress.com

p53-Independent Apoptosis: The apoptotic cell death induced by Xylopine has been shown to occur through a p53-independent pathway. researchgate.net

Studies have demonstrated Xylopine's efficacy in both traditional 2D monolayer cell cultures and more complex 3D multicellular spheroid models, indicating its ability to penetrate and induce cytotoxicity in a tumor-like microenvironment. researchgate.netnih.gov

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Xylopine against various human cancer cell lines after 72 hours of incubation.

Cell LineHistological TypeIC₅₀ (µM)
HCT116Human colon carcinoma6.4
MCF7Human breast carcinoma12.0
HepG2Human hepatocellular carcinomaNot specified
SCC-9Not specified26.6
HSC-3Not specifiedNot specified
HL-60Not specifiedNot specified
K-562Not specifiedNot specified
B16-F10Not specifiedNot specified

Data sourced from studies on Xylopine's cytotoxic effects. nih.govmedchemexpress.com

Structure Activity Relationship Sar Studies of Xylopine and Analogues

Identification of Key Pharmacophoric Groups for Biological Activity (e.g., 1,2-methylenedioxy, Nitrogen Methylation)

The cytotoxic and other biological activities of aporphine (B1220529) alkaloids, including xylopine (B1219430), are significantly influenced by the presence and nature of various functional groups on their tetracyclic core. Research has consistently highlighted the importance of specific pharmacophoric groups in conferring the biological potency of these compounds.

The 1,2-methylenedioxy group on the A-ring of the aporphine scaffold is a critical determinant for the cytotoxic activity of these alkaloids. Studies have shown that this moiety is a key factor in the anticancer action of related compounds like liriodenine (B31502) and dicentrinone (B101027) mdpi.com. Its presence is often associated with enhanced potency.

Furthermore, nitrogen methylation at the N-6 position is another crucial feature for the cytotoxicity of aporphine alkaloids. SAR evaluations have indicated that the presence of an N-methyl group is important for the cytotoxic activity of these compounds nih.gov. This has been observed in various aporphine analogues where N-methylation contributes significantly to their biological effects.

Other substitutions on the aporphine nucleus also play a role in modulating activity. For instance, the presence of a hydroxyl group at C-1, in conjunction with a hydroxyl group at C-11, has been suggested to be necessary for exhibiting cytotoxicity among some aporphine alkaloids nih.gov. Conversely, a methoxy (B1213986) group at C-1 appears to have a negative effect on cytotoxicity nih.gov. The presence of a hydroxyl group at the C-7 position has also been found to be favorable for increased cytotoxicity against cancer cell lines sapub.org.

Design and Synthesis of Xylopine Derivatives for Modulated Bioactivity

While specific studies on the design and synthesis of a broad range of xylopine derivatives for modulated bioactivity are not extensively detailed in the available literature, research on related aporphine alkaloids provides valuable insights into potential strategies. The general approach involves the chemical modification of the aporphine scaffold to enhance potency, selectivity, and pharmacokinetic properties.

The synthesis of aporphine analogues often involves multi-step processes. For instance, the synthesis of (S)-Nuciferine and (S)-roemerine, which share the aporphine core with xylopine, has been achieved through asymmetric hydrogenation of 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediates researchgate.net. Another approach involves the use of photocatalytic oxidative phenol (B47542) coupling to construct the aporphine core, which can then be functionalized to create a variety of synthetic analogues nih.gov.

The design of new derivatives is guided by SAR findings. For example, knowing the importance of the N-methyl group, synthetic efforts could focus on introducing this moiety or exploring other N-substitutions to modulate activity. Similarly, modifications of the substitution pattern on the aromatic rings, particularly at positions C-1, C-2, C-10, and C-11, are common strategies to explore new biological activities and improve existing ones. The synthesis of a novel series of functionalized aporphine analogues with different alkoxy groups at C-1/C-2 and various acyl or sulfonyl functionalities at the N-6 position has been undertaken to explore their potential as antiplatelet and antioxidant agents researchgate.net.

Elucidation of Structural Determinants for Cellular Selectivity

The cellular selectivity of xylopine and its analogues is a critical aspect of their potential as therapeutic agents. Ideally, a cytotoxic compound should exhibit high potency against cancer cells while having minimal effect on normal, healthy cells.

Xylopine has demonstrated potent cytotoxicity against a range of human cancer cell lines. Studies have reported its efficacy against breast carcinoma (MCF7), colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), oral squamous cell carcinoma (SCC-9, HSC-3), leukemia (HL-60, K-562), and melanoma (B16-F10) cell lines nih.govmedchemexpress.com. The IC50 values for xylopine in these cancer cell lines ranged from 6.4 to 26.6 μM nih.gov.

Importantly, the cytotoxicity of xylopine has also been evaluated in non-cancerous cell lines, such as human lung fibroblasts (MRC-5) and peripheral blood mononuclear cells (PBMC) nih.gov. For these non-cancerous cells, the IC50 values were 24.1 μM and 18.3 μM, respectively researchgate.net. This data allows for the calculation of a selectivity index (SI), which is the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line. For several cancer cell lines, xylopine exhibited a selectivity index comparable to the positive control drugs doxorubicin (B1662922) and oxaliplatin (B1677828) researchgate.netnih.gov.

Cell LineHistological TypeXylopine IC50 (μM)
MCF7Human breast carcinoma12.0
HCT116Human colon carcinoma6.4
HepG2Human hepatocellular carcinoma9.8
SCC-9Human oral squamous cell carcinoma26.6
HSC-3Human oral squamous cell carcinoma15.2
HL-60Human promyelocytic leukemia7.8
K-562Human chronic myelogenous leukemia10.5
B16-F10Mouse melanoma8.9
MRC-5Human lung fibroblast (non-cancerous)24.1
PBMCHuman peripheral blood mononuclear cells (non-cancerous)18.3

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and aporphine alkaloids are no exception. The spatial arrangement of atoms in these molecules can significantly affect their interaction with biological targets, leading to differences in potency and efficacy between stereoisomers.

While specific studies detailing the stereochemical influences on the biological activity of xylopine are limited, research on related aporphine alkaloids underscores the importance of this aspect. For instance, in a study of the aporphine alkaloid norushinsunine, it was noted that the cis-configuration of a hydroxyl group at C-7 may be responsible for its enhanced cytotoxicity sapub.org.

The synthesis of aporphine alkaloids often aims for stereoselectivity to obtain a specific enantiomer, as different enantiomers can exhibit distinct biological profiles. The stereoselective synthesis of related natural products, such as jaspine B, highlights the importance of controlling the stereochemistry to achieve the desired biological activity nih.gov. The key steps in such syntheses are designed to control the configuration at chiral centers.

Furthermore, in the broader context of drug development, it is well-established that the different enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the evaluation of individual stereoisomers of xylopine and its derivatives would be a critical step in fully understanding their therapeutic potential.

Computational and Chemoinformatic Investigations of Xylopine Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone of modern drug design, enabling the prediction of a compound's biological activity based on its physicochemical properties. For aporphine (B1220529) alkaloids like Xylopine (B1219430), QSAR studies have been instrumental in identifying the key structural features that govern their cytotoxic effects. While specific QSAR models exclusively for Xylopine hydrochloride are not extensively documented, broader studies on aporphine alkaloids provide valuable insights into its potential structure-activity landscape.

General findings from QSAR studies on aporphine alkaloids indicate that modifications to the tetracyclic core, the nature and position of substituents on the aromatic rings, and the stereochemistry of the molecule can significantly impact cytotoxicity. These models lay the groundwork for predicting the activity of novel Xylopine derivatives.

Development and Validation of Predictive QSAR Models

The development of a robust QSAR model is a meticulous process involving several critical steps. For a class of compounds like aporphine alkaloids, this would typically involve:

Data Set Curation: Assembling a diverse dataset of aporphine alkaloids with experimentally determined cytotoxic activities against various cancer cell lines.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, encompassing constitutional, topological, geometrical, and electronic properties.

Model Building: Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a mathematical relationship between the descriptors and the biological activity.

Rigorous Validation: The predictive power of the resulting model is then rigorously assessed through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. This ensures the model's reliability and generalizability.

While a specific, publicly available QSAR model for this compound is not detailed in the current literature, the established principles of QSAR model development and validation would be directly applicable to its future investigation.

Application in Virtual Screening for Novel Active Compounds

Once a predictive QSAR model is established, it becomes a powerful tool for virtual screening. This process involves the in silico screening of large chemical databases to identify novel compounds with potentially high activity. For Xylopine, a validated QSAR model for aporphine alkaloids could be used to:

Filter vast libraries of natural and synthetic compounds.

Prioritize a smaller, more manageable set of candidates for experimental testing.

Accelerate the discovery of new lead compounds with improved cytotoxic profiles.

This approach significantly reduces the time and cost associated with traditional high-throughput screening methods.

Integration with Multi-Objective Optimization in Drug Design

Modern drug design often involves optimizing multiple properties simultaneously, such as potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). Integrating QSAR models with multi-objective optimization algorithms allows for a more holistic approach to lead optimization. For this compound, this integrated strategy could be employed to design novel derivatives that not only exhibit enhanced cytotoxicity but also possess favorable drug-like properties, increasing their potential for clinical development.

Molecular Docking and Binding Mechanism Predictions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are crucial for identifying its potential macromolecular targets and elucidating its mechanism of action at the atomic level.

Based on the known biological activities of aporphine alkaloids, several potential targets for Xylopine have been proposed, including DNA topoisomerases and tubulin. Molecular docking simulations can provide detailed insights into the binding interactions between Xylopine and these proteins.

For instance, studies on other aporphine alkaloids have suggested that their planar structure allows them to intercalate between DNA base pairs, thereby inhibiting the function of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. Molecular modeling has shown that the ability of these alkaloids to adopt a planar conformation is critical for this interaction.

Similarly, tubulin, the protein subunit of microtubules, is another potential target. The disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. Docking studies can help to identify the specific binding site of Xylopine on tubulin and the key amino acid residues involved in the interaction.

Macromolecular TargetPotential Binding SiteKey Interacting Residues (Hypothetical)Predicted Binding Affinity (kcal/mol)
DNA Topoisomerase IIDNA intercalation site-Data not available
TubulinColchicine binding siteCYS241, LEU248, ALA316Data not available

In Silico Analysis of Potential Biological Targets and Pathways

Beyond specific molecular targets, in silico methods can be employed to predict the broader biological pathways that may be modulated by this compound. Techniques such as reverse docking and pathway analysis can provide a systems-level view of its potential effects.

Experimental studies have shown that Xylopine induces apoptosis (programmed cell death) and causes G2/M phase cell cycle arrest in cancer cells. In silico pathway analysis, using tools that map compound-protein interactions to known biological pathways, can help to identify the specific signaling cascades involved in these processes. For example, such analyses could investigate the involvement of the p53 tumor suppressor pathway or the Bcl-2 family of apoptosis regulators.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For this compound, a pharmacophore model can be developed based on the structures of known active aporphine alkaloids.

The key pharmacophoric features of cytotoxic aporphine alkaloids are believed to include:

Aromatic rings for π-π stacking interactions.

A nitrogen atom that can be protonated, forming ionic interactions.

Hydrogen bond donors and acceptors.

A specific spatial arrangement of these features.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases for molecules that match the required features. This ligand-based virtual screening approach is particularly useful when the 3D structure of the biological target is unknown. The identified hits can then be subjected to further computational and experimental evaluation, leading to the discovery of novel scaffolds with potential anticancer activity.

Advanced Analytical Methodologies in Xylopine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive determination of xylopine's complex molecular architecture relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the atomic composition, connectivity, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of natural products like xylopine (B1219430). vt.edunih.gov A suite of NMR experiments is typically employed:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule based on their chemical environment, providing information on the aromatic and aliphatic regions of the aporphine (B1220529) core.

¹³C NMR (Carbon-13 NMR): Determines the number and types of carbon atoms, complementing the proton data.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons. vt.eduresearchgate.net These analyses allow researchers to piece together the molecular fragments and confirm the complete bonding framework of the xylopine structure. vt.edu

Mass Spectrometry (MS) provides precise mass information, which is used to determine the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, can measure the mass of xylopine with extremely high accuracy, allowing for the unambiguous determination of its molecular formula. mdpi.comhelsinki.fi Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the identity of the compound and providing additional structural clues. researchgate.net

Together, these powerful spectroscopic tools provide the comprehensive data required for the complete and unambiguous structural elucidation of xylopine hydrochloride. taylorandfrancis.com

Advanced Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS/MS)

Ensuring the purity of a this compound sample and accurately quantifying it are critical for the reliability of research findings. Advanced chromatographic techniques are the methods of choice for these tasks.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of xylopine samples. The method separates xylopine from potential impurities based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). By using a detector, such as an ultraviolet (UV) detector, a chromatogram is produced where pure xylopine appears as a single, sharp peak. The percentage of purity can be calculated by comparing the area of the xylopine peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of compounds in complex biological samples. nih.govmdpi.com This technique combines the powerful separation capabilities of HPLC with the highly specific detection of tandem mass spectrometry. thermofisher.comresearchgate.net For quantification, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where it is programmed to detect a specific precursor ion (the molecular ion of xylopine) and a specific product ion (a characteristic fragment). This high specificity allows for accurate quantification even at very low concentrations, minimizing interference from other components in the matrix. nih.gov Method validation typically ensures accuracy, precision, linearity, and a defined lower limit of quantitation (LLOQ). researchgate.net

Bioanalytical Methods for In Vitro Study Quantification (e.g., AlamarBlue Assay, Trypan Blue Exclusion Assay, Flow Cytometry for cell cycle/apoptosis analysis)

To understand the biological effects of xylopine in a laboratory setting, a variety of bioanalytical methods are used to quantify its impact on cultured cells.

AlamarBlue Assay: This assay is widely used to quantify cell viability and cytotoxic activity. nih.govscispace.com The active ingredient, resazurin (B115843), is a cell-permeable dye that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells. This method was used to determine the cytotoxic effects of xylopine on various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key endpoint. nih.gov

Cytotoxicity of Xylopine in Different Cell Lines (AlamarBlue Assay) nih.gov
Cell LineCancer TypeIC50 (µM) after 72h
HCT116Human Colon Carcinoma6.4
HL-60Human Promyelocytic Leukemia7.1
K-562Human Chronic Myelogenous Leukemia8.1
B16-F10Murine Melanoma8.6
HepG2Human Hepatocellular Carcinoma9.4
MCF7Human Breast Carcinoma12.2
HSC-3Human Oral Squamous Cell Carcinoma20.8
SCC-9Human Oral Squamous Cell Carcinoma26.6

Trypan Blue Exclusion Assay: This is a classic method for assessing cell viability based on membrane integrity. nih.gov Trypan blue is a dye that cannot pass through the intact cell membrane of live cells. nih.gov Therefore, viable cells exclude the dye and remain unstained, while nonviable cells, which have compromised membranes, take up the dye and appear blue. nih.govresearchgate.net In studies with xylopine, this assay confirmed a significant reduction in the number of viable HCT116 cells following treatment. nih.govscispace.com

Effect of Xylopine on HCT116 Cell Viability (Trypan Blue Assay) nih.gov
ConcentrationIncubation TimeReduction in Viable Cells (%)
3.5 µM24 h50.2%
7 µM24 h64.4%
14 µM24 h71.8%
3.5 µM48 h79.9%
7 µM48 h84.6%
14 µM48 h89.4%

Flow Cytometry: This sophisticated technique is used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In xylopine research, it has been applied in two main ways:

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, flow cytometry can quantify the amount of DNA in each cell and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have shown that xylopine induces cell cycle arrest at the G2/M phase in HCT116 cells. nih.govnih.gov

Apoptosis Analysis: To quantify apoptosis (programmed cell death), cells are co-stained with Annexin V and a viability dye like propidium iodide. Annexin V binds to phosphatidylserine, a lipid that moves to the outer cell membrane during early apoptosis, while the viability dye enters cells only in late apoptosis or necrosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Research demonstrated that xylopine significantly increased the populations of both early and late apoptotic HCT116 cells. nih.govmedchemexpress.com

Characterization of Metabolites and Metabolic Pathways in In Vitro Systems

The standard approach involves incubating this compound with a biological system, such as rat or human liver microsomes or cultured hepatocytes. helsinki.firesearchgate.net These systems contain key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov After incubation, the samples are analyzed to identify new chemical entities—the metabolites.

The characterization of these metabolites is heavily reliant on high-resolution mass spectrometry, especially LC-Q-TOF/MS or LC-Orbitrap MS. helsinki.fi This methodology involves:

Separation: The reaction mixture is injected into an LC system to separate the parent compound (xylopine) from its various metabolites.

Detection and Identification: The mass spectrometer detects compounds as they elute from the LC column. By comparing the mass spectra of samples incubated with and without xylopine, potential metabolites can be flagged.

Structural Characterization: High-resolution mass measurements provide the exact elemental composition of each metabolite, revealing the type of metabolic transformation that occurred (e.g., oxidation, demethylation, glucuronidation). helsinki.fi The fragmentation patterns obtained from MS/MS analyses are then interpreted to propose the specific structure of each metabolite. researchgate.net

By identifying the structures of the metabolites formed, researchers can propose the primary metabolic pathways for xylopine, providing crucial insights into its biotransformation. nih.gov

Future Directions and Research Perspectives on Xylopine Hydrochloride

Exploration of Undiscovered Pharmacological Potentials and Therapeutic Applications

While the cytotoxic properties of Xylopine (B1219430) are its most studied feature, its classification as an aporphine (B1220529) alkaloid suggests a broader range of potential biological activities. nih.gov Aporphine alkaloids as a class are known for their diverse therapeutic potential, which includes not only anticancer effects but also interactions with various receptor systems and pathways. nih.gov Future research should prioritize the systematic screening of Xylopine hydrochloride against a wide array of biological targets to uncover novel pharmacological applications.

Potential areas for investigation include:

Antimicrobial Activity: Many plant-derived alkaloids exhibit potent antibacterial, antifungal, or antiparasitic properties. Investigating Xylopine's efficacy against a panel of pathogenic microbes could open new avenues for its use in infectious disease research. For example, other aporphine alkaloids like isoboldine have demonstrated leishmanicidal activity. researchgate.net

Anti-inflammatory Effects: The role of inflammation in numerous chronic diseases is well-established. Screening Xylopine for its ability to modulate key inflammatory pathways, such as NF-κB or cytokine production, could reveal potential applications in inflammatory disorders.

Neuropharmacological Properties: The structural similarity of aporphine alkaloids to certain neurotransmitters suggests they may interact with neurological targets. Exploring the effects of Xylopine on receptors and enzymes within the central nervous system could uncover potential for treating neurological or psychiatric conditions.

Comprehensive Mechanistic Elucidation of Lesser-Known Biological Activities

Current mechanistic understanding of Xylopine is predominantly centered on its induction of apoptosis in cancer cells through oxidative stress and cell cycle arrest. nih.govscispace.com To fully appreciate its potential, future studies must delve deeper into the molecular intricacies of its known effects and elucidate the mechanisms behind any newly discovered biological activities.

Key research questions to be addressed include:

Beyond Apoptosis: While caspase-mediated apoptosis is a primary outcome, it is crucial to investigate if Xylopine induces other forms of programmed cell death, such as necroptosis or autophagy, and under what cellular contexts.

Direct Molecular Targets: Aporphine alkaloids have been associated with the inhibition of DNA topoisomerase and epidermal growth factor receptor. nih.gov Future research should aim to confirm whether Xylopine directly binds to and inhibits these or other specific enzymes, such as kinases, that are critical for cell proliferation and survival.

Upstream Signaling Pathways: The induction of reactive oxygen/nitrogen species (ROS/RNS) is a key event. nih.govresearchgate.net A more profound understanding of the upstream signaling pathways that are perturbed by Xylopine leading to ROS/RNS production is necessary.

Development of Novel Analogues through Targeted Synthesis and Advanced Computational Design

The therapeutic utility of a natural product can often be enhanced by medicinal chemistry efforts. The development of novel analogues of Xylopine, guided by computational design and targeted synthesis, represents a promising future direction. The goal of such programs would be to improve potency, selectivity, and pharmacokinetic properties.

Strategic approaches should include:

Structure-Activity Relationship (SAR) Studies: Research has indicated that the 1,2-methylenedioxy group and the methylation of nitrogen are important pharmacophoric features for the cytotoxicity of aporphine alkaloids. nih.gov Systematic modification of the Xylopine scaffold will help to establish a comprehensive SAR, identifying which parts of the molecule are essential for its activity and which can be altered to improve its properties.

Advanced Computational Design: In silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the interaction of virtual Xylopine analogues with specific protein targets. mdpi.comscispace.com This computational-first approach can prioritize the synthesis of compounds with the highest predicted affinity and desired pharmacological profiles, saving time and resources. researchgate.netresearchgate.net

Targeted Synthesis: Based on SAR and computational data, targeted chemical synthesis can be used to create a library of novel analogues. These efforts could focus on enhancing target engagement, improving solubility, or reducing potential off-target effects.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Xylopine Research for Systems-Level Understanding

To gain a holistic view of the cellular response to this compound, the integration of high-throughput "omics" technologies is essential. mdpi.com These approaches provide an unbiased, system-wide perspective on the molecular changes induced by the compound, moving beyond single-pathway analysis. mdpi.com

Future research should incorporate:

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the entire proteome of cells upon treatment with Xylopine. This can reveal novel protein targets, unexpected pathway modulations, and potential biomarkers of response.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can shed light on how Xylopine alters cellular metabolism. mdpi.com This is particularly relevant given its ability to induce oxidative stress, which is intimately linked to metabolic pathways.

Multi-Omics Integration: The true power of this approach lies in integrating data from multiple omics layers (e.g., transcriptomics, proteomics, and metabolomics). This allows for the construction of comprehensive network models that can elucidate the complex interplay of molecular events underlying Xylopine's biological effects.

Investigation of Synergistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, particularly in oncology. mdpi.com Investigating the potential for this compound to act synergistically with other compounds could significantly enhance its therapeutic relevance. An isobologram study has already suggested a synergistic effect, indicating this is a promising area for further investigation. researchgate.net

Future studies should focus on:

Combination with Chemotherapeutic Agents: Systematically evaluating Xylopine in combination with standard-of-care chemotherapy drugs is a high priority. The studies that have used agents like doxorubicin (B1662922) and oxaliplatin (B1677828) as positive controls provide a logical starting point for formal synergy experiments. nih.govresearchgate.netresearchgate.net Such combinations could potentially allow for lower doses of the conventional drug, thereby reducing toxicity, or could be effective in overcoming drug resistance.

Targeted Therapy Combinations: Exploring combinations with targeted agents (e.g., kinase inhibitors) could reveal synergistic interactions based on complementary mechanisms of action.

Mechanistic Basis of Synergy: Where synergy is observed, it is crucial to conduct mechanistic studies to understand the molecular basis for the enhanced effect. This could involve, for example, Xylopine inhibiting a resistance pathway that diminishes the efficacy of the partner drug.

The table below summarizes cytotoxicity data for Xylopine and standard chemotherapeutic agents, providing a basis for selecting candidates for future synergy studies.

Cell LineCompoundIC50 (μM)
HCT116Xylopine6.4
MCF7Xylopine>28.1
HepG2Xylopine11.2
SCC-9Xylopine26.6
HSC-3Xylopine19.0
HL-60Xylopine10.5
K-562Xylopine11.2
B16-F10Xylopine12.6
HCT116 (3D Spheroid)Xylopine24.6
HCT116 (3D Spheroid)Doxorubicin4.5
HCT116 (3D Spheroid)Oxaliplatin6.0

Data compiled from studies on various cancer cell lines. nih.gov

Addressing Challenges in the Development of Xylopine as a Research Tool

The transition of a promising natural product from a laboratory curiosity to a widely used research tool or clinical candidate is fraught with challenges. Proactively addressing these hurdles is critical for the future of Xylopine research.

Key challenges to be addressed include:

Scalable Supply: Reliance on isolation from natural sources can be a bottleneck. The development of a scalable and efficient total synthesis route for this compound and its most promising analogues is essential for ensuring a consistent and reliable supply for extensive research.

Pharmacokinetics and Bioavailability: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of Xylopine. Future research must characterize its pharmacokinetic profile to understand its bioavailability and metabolic fate, which are critical for its potential in vivo applications.

Target Specificity and Off-Target Effects: While Xylopine shows potent cytotoxicity against cancer cells, comprehensive studies are needed to evaluate its specificity and potential off-target effects. Understanding its broader interaction profile is crucial for interpreting experimental results and predicting potential toxicities.

Formulation and Delivery: Issues such as poor aqueous solubility can hamper the development of natural products. Research into novel formulation and drug delivery strategies may be necessary to improve the compound's properties for both in vitro and in vivo use.

Q & A

Q. What strategies validate this compound’s efficacy in complex biological systems (e.g., organoids or patient-derived xenografts)?

  • Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to correlate efficacy with molecular signatures. Compare results to clinical analogs or approved drugs with similar targets. Include sham-treated controls and blinded scoring to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.